molecular formula C17H26ClNO3S B10861227 Clethodim, (Z)- CAS No. 1210535-11-7

Clethodim, (Z)-

Cat. No.: B10861227
CAS No.: 1210535-11-7
M. Wt: 359.9 g/mol
InChI Key: SILSDTWXNBZOGF-SUJSHMTESA-N
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Chemical Reactions Analysis

Types of Reactions

Clethodim undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and degradation in the environment.

Common Reagents and Conditions

    Oxidation: Clethodim can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.

Major Products Formed

The major products formed from these reactions include various metabolites such as clethodim sulfoxide, clethodim sulfone, and other oxidized or reduced derivatives .

Properties

Key on ui mechanism of action

... Fatty acid synthesis inhibitor.

CAS No.

1210535-11-7

Molecular Formula

C17H26ClNO3S

Molecular Weight

359.9 g/mol

IUPAC Name

2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C17H26ClNO3S/c1-4-14(19-22-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)23-5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14-

InChI Key

SILSDTWXNBZOGF-SUJSHMTESA-N

Isomeric SMILES

CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)SCC)O

Canonical SMILES

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)SCC)O

boiling_point

Decomposes below boiling point

Color/Form

Clear amber liquid

flash_point

162 °F (72 °C) (Closed cup) /Select Max Herbicide/

solubility

Soluble in most organic solvents

Origin of Product

United States

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